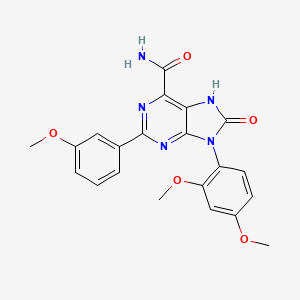

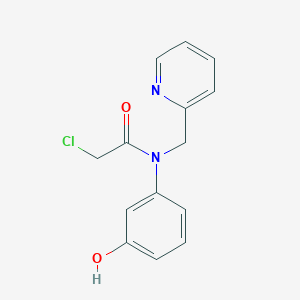

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involves the introduction of a hydroxyl group at the carbonyl carbon . This process enhances certain properties while decreasing others. For instance, the introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property, while antimicrobial activity decreased .Molecular Structure Analysis

The molecular structure of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, has a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involve functionalization at the carbonyl carbon and substitution at the biphenyl ring . These reactions affect the compound’s antimicrobial and antioxidant activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, include a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .科学的研究の応用

Antitumor Applications

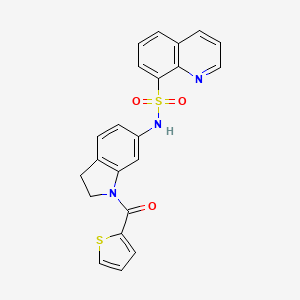

Compounds from sulfonamide-focused libraries, including those structurally related to N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide, have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown potent cell cycle inhibition effects and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction in cancer cell lines, demonstrating preliminary clinical activities in phase I settings (Owa et al., 2002).

Cognitive Enhancement

Research on compounds such as SB-399885, a potent 5-HT6 receptor antagonist, has demonstrated cognitive-enhancing properties in aged rat models. This compound has been shown to significantly reverse age-dependent deficits in water maze spatial learning and improve recall of tasks, potentially mediated by enhancements of cholinergic function. These findings support the therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Alzheimer's Disease Therapy

A series of sulfonamides derived from 4-methoxyphenethylamine has been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer's disease. Compounds such as N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed comparable inhibitory activity to Neostigmine methylsulfate, indicating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

作用機序

将来の方向性

The future directions of research on “N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide” and similar compounds could involve further exploration of their antimicrobial and antioxidant activities, as well as their potential applications in various fields. Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process .

特性

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-15-14-18(24-2)8-9-19(15)25(22,23)20-12-10-17(11-13-21)16-6-4-3-5-7-16/h3-9,14,17,20-21H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDWRFOOEHLOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)

![(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2841570.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)

![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)